molecular formula C15H22BrN3O3 B2655968 Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate CAS No. 2177263-33-9

Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate

Cat. No.: B2655968
CAS No.: 2177263-33-9
M. Wt: 372.263
InChI Key: IBYNDGWDQJMJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3’-bromo-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3’-bromo-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[1,2-A]imidazole Core: This step often starts with the condensation of an appropriate imidazole derivative with a pyrrole compound under acidic or basic conditions.

    Spirocyclization: The intermediate is then subjected to spirocyclization, which can be achieved through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the oxazepane ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives of the oxazepane ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3’-bromo-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3’-bromo-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3’-chloro-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate
  • Tert-butyl 3’-iodo-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate

Uniqueness

Compared to its chloro and iodo analogs, tert-butyl 3’-bromo-5’,7’-dihydrospiro[[1,4]oxazepane-6,6’-pyrrolo[1,2-A]imidazole]-4-carboxylate offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3'-bromospiro[1,4-oxazepane-6,6'-5,7-dihydropyrrolo[1,2-a]imidazole]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3/c1-14(2,3)22-13(20)18-4-5-21-10-15(8-18)6-12-17-7-11(16)19(12)9-15/h7H,4-6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYNDGWDQJMJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CC3=NC=C(N3C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.